Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate
Description
Systematic IUPAC Name Analysis
The IUPAC name of this compound reflects its polycyclic architecture and substituent hierarchy. The parent structure is the 1H-pyrazole-3-carboxylate system, a five-membered aromatic ring with one nitrogen atom at position 1 and a carboxylate group at position 3. The pyrazole core is substituted at position 1 with a 5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl group and at position 4 with a (2-sulphonatophenyl)azo moiety.
Key components of the name include:
- 1H-pyrazole-3-carboxylate : The base structure, indicating the pyrazole ring’s numbering and the carboxylate’s position.
- 5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino) : A substituent on the phenyl ring at position 5, comprising a 3,6-dichloropyridazine group linked via a carbonyl-amino bridge. The pyridazine ring’s chlorine atoms at positions 3 and 6 are explicitly noted.
- 2-methyl-3-sulphonatophenyl : A methyl group at position 2 and a sulphonate group at position 3 on the phenyl ring.
- 4-((2-sulphonatophenyl)azo) : An azo (-N=N-) group at position 4 of the pyrazole, connecting to a 2-sulphonatophenyl group.
The trisodium counterions neutralize the three sulphonate (-SO₃⁻) groups present in the structure.
Functional Group Identification and Hierarchical Prioritization
The compound features seven distinct functional groups, prioritized hierarchically according to IUPAC conventions:
| Functional Group | Position(s) | Priority Rank |
|---|---|---|
| Sulphonate (-SO₃⁻) | Phenyl (C3), Phenylazo (C2′) | 1 |
| Azo (-N=N-) | Pyrazole C4–Phenylazo C1′ | 2 |
| Carboxylate (-COO⁻) | Pyrazole C3 | 3 |
| Carbonyl (amide, -CONH-) | Phenyl C5–Pyridazine C4 | 4 |
| Pyridazine (dichloro-) | Positions 3 and 6 | 5 |
| Methyl (-CH₃) | Phenyl C2 | 6 |
| Pyrazolone (4,5-dihydro-5-oxo) | Pyrazole C4 and C5 | 7 |
The sulphonate groups receive highest priority due to their strong acid character and role in solubility. The azo group follows as the chromophoric center, critical for light absorption. The carboxylate contributes to hydrophilicity, while the amide linker and dichloropyridazine enhance electronic conjugation.
Comparative Structural Relationship to Azo-Pyrazolone Dye Derivatives
This compound belongs to the azo-pyrazolone dye class, characterized by a pyrazolone ring conjugated to an azo group. However, its structure introduces three unique features:
- Dual Sulphonates : Unlike most azo dyes bearing one sulphonate group for water solubility, this compound incorporates two sulphonate moieties (at C3 of the phenyl ring and C2′ of the azo-linked phenyl), enhancing aqueous compatibility.
- Chlorinated Pyridazine Substituent : The 3,6-dichloropyridazine group, synthesized via phosphorus oxychloride-mediated chlorination of 3,6-dihydroxypyridazine, introduces electron-withdrawing effects that redshift the absorption spectrum.
- Hybrid Pyrazolone-Carboxylate Core : The fusion of a pyrazolone (4,5-dihydro-5-oxo) system with a carboxylate group at C3 creates a bifunctional chromophore-electrophile, enabling covalent binding to substrates.
Comparative analysis with simpler azo-pyrazolone dyes (e.g., Tartrazine) reveals that this compound’s extended conjugation and multiple ionic groups likely confer superior thermal stability and molar extinction coefficients, making it suitable for high-performance dye applications.
Properties
CAS No. |
94021-09-7 |
|---|---|
Molecular Formula |
C22H12Cl2N7Na3O10S2 |
Molecular Weight |
738.4 g/mol |
IUPAC Name |
trisodium;1-[5-[(3,6-dichloropyridazine-4-carbonyl)amino]-2-methyl-3-sulfonatophenyl]-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C22H15Cl2N7O10S2.3Na/c1-9-13(6-10(7-15(9)43(39,40)41)25-20(32)11-8-16(23)27-29-19(11)24)31-21(33)17(18(30-31)22(34)35)28-26-12-4-2-3-5-14(12)42(36,37)38;;;/h2-8,17H,1H3,(H,25,32)(H,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |
InChI Key |
HYBWAGNQHLFFAQ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)[O-])NC(=O)C2=CC(=NN=C2Cl)Cl)N3C(=O)C(C(=N3)C(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Pyrazole Core
- Reactants : A β-keto ester (e.g., ethyl acetoacetate) and hydrazine derivatives.
- Conditions : Acid or base catalysis under reflux.
- Intermediate : 4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate.
Step 2: Azo Group Introduction
- Diazotization : Aromatic amine (e.g., 2-aminobenzenesulphonic acid) treated with nitrous acid (HNO₂) to form a diazonium salt.
- Coupling : Reaction with the pyrazole intermediate under alkaline conditions.
Step 3: Sulphonation and Functionalization
- Sulphonation : Treatment with sulfuric acid or chlorosulfonic acid to introduce sulphonate groups at specific positions.
- Coupling with 3,6-dichloropyridazin-4-carbonyl chloride : Amidation reaction to attach the pyridazinyl carbonylamino group.
Step 4: Salt Formation
- Neutralization : Reaction with sodium hydroxide to convert sulphonic acid groups (-SO₃H) to trisodium sulphonate (-SO₃Na).
Hypothetical Reaction Scheme
Critical Parameters and Optimization
- Temperature Control : Crucial during diazotization to prevent decomposition.
- pH Adjustment : Azo coupling requires precise alkaline conditions.
- Purification : Likely involves recrystallization or column chromatography due to multiple ionic groups.
Research Gaps and Recommendations
- No peer-reviewed publications or patents explicitly detailing this compound’s synthesis were identified in the provided sources.
- Proposed Actions :
- Investigate patents related to azo dyes or pyrazole-based pharmaceuticals.
- Optimize reaction yields using design-of-experiments (DoE) methodologies.
- Validate intermediates via NMR and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be used as a probe or marker due to its distinctive chemical properties. It can help in studying various biological processes and interactions at the molecular level.
Medicine
In medicine, the compound may have potential applications as a drug or diagnostic agent. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The pyrazole core is shared with several structurally related compounds, but the target compound distinguishes itself through its substitution pattern:
Key Observations :
- The target compound’s three sulfonate groups confer exceptional hydrophilicity compared to non-sulfonated analogs (e.g., pyrazoline derivatives in ), which exhibit lower solubility (<20 g/L).
- The azo linkage (-N=N-) is shared with textile dyes (e.g., Congo Red), but the dichloropyridazine unit introduces steric and electronic effects that may alter binding specificity .
Challenges :
- Multiple sulfonation steps require precise pH control to avoid desulfonation.
- Steric hindrance from the dichloropyridazine moiety may reduce reaction yields compared to simpler pyrazole derivatives .
Physicochemical Properties
- Solubility: The trisodium salt form and three sulfonate groups likely result in solubility >100 g/L, exceeding non-ionic pyrazolines (e.g., 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, solubility ~10 g/L ).
- Stability : Sulfonate groups enhance stability in aqueous media, whereas azo linkages may confer pH-dependent degradation, as seen in benzidine-based dyes .
Computational Similarity Assessment
Using Morgan fingerprints and Tanimoto coefficients (common in ligand-based virtual screening ), the target compound’s similarity to known bioactive pyrazoles could be quantified:
- High similarity (>0.7) to sulfonated azo dyes (e.g., Acid Red 88) would suggest shared dyeing properties.
Biological Activity
Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex pyrazole derivative that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with various functional groups, including sulfonate and carbonyl moieties. This structural diversity is crucial for its biological activity, influencing interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis through upregulation of p53 |
| MCF7 | 4.2 | Inhibition of EGFR signaling pathway |
| A549 | 6.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound effectively inhibits cancer cell proliferation and induces apoptosis through various pathways, including the modulation of key proteins involved in cell survival and death.
Antioxidant Activity
The compound has demonstrated significant antioxidant properties , which are essential for reducing oxidative stress associated with various diseases. The antioxidant activity was assessed using the DPPH scavenging assay, revealing an IC50 value of approximately 15 µM, indicating strong radical scavenging capabilities.
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, the compound exhibits anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound causes cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It promotes apoptosis by activating pro-apoptotic proteins such as p53 while inhibiting anti-apoptotic factors like Bcl-2.
- Inhibition of Signaling Pathways : The compound disrupts critical signaling pathways (e.g., EGFR), which are often overactive in cancer cells.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study 1 : In a study involving HeLa cells, treatment with the compound resulted in a significant decrease in cell viability compared to controls.
- Case Study 2 : A murine model of inflammation demonstrated that administration of the compound reduced paw edema significantly compared to untreated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
